molecular formula C17H31N5O3 B6805747 N-[2-(1,4-oxazepan-4-yl)ethyl]-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide

N-[2-(1,4-oxazepan-4-yl)ethyl]-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide

Cat. No.: B6805747
M. Wt: 353.5 g/mol
InChI Key: URIHAFRGRDCCQI-UHFFFAOYSA-N
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Description

N-[2-(1,4-oxazepan-4-yl)ethyl]-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide is a complex organic compound that features a unique structure combining oxazepane, piperazine, and piperidine rings

Properties

IUPAC Name

N-[2-(1,4-oxazepan-4-yl)ethyl]-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N5O3/c23-16-13-18-4-9-22(16)15-3-1-7-21(14-15)17(24)19-5-8-20-6-2-11-25-12-10-20/h15,18H,1-14H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIHAFRGRDCCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCN2CCCOCC2)N3CCNCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,4-oxazepan-4-yl)ethyl]-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as oxazepane and piperazine derivatives. These intermediates are then subjected to nucleophilic substitution reactions, followed by amide bond formation to yield the final product. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,4-oxazepan-4-yl)ethyl]-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(1,4-oxazepan-4-yl)ethyl]-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(1,4-oxazepan-4-yl)ethyl]-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could modulate signaling pathways like MAPK/ERK or PI3K/Akt, which are involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1,4-oxazepan-4-yl)ethyl]-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide: shares structural similarities with other piperidine and piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct ring systems, which imparts specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

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